molecular formula C5HClN2O2 B2417883 5-Cyano-1,2-oxazole-3-carbonyl chloride CAS No. 2248358-46-3

5-Cyano-1,2-oxazole-3-carbonyl chloride

Cat. No.: B2417883
CAS No.: 2248358-46-3
M. Wt: 156.53
InChI Key: DVVROJUBSUXZEZ-UHFFFAOYSA-N
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Description

5-Cyano-1,2-oxazole-3-carbonyl chloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a cyano group, an oxazole ring, and a carbonyl chloride group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1,2-oxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) as key reagents . This reaction involves a [3+2] cycloaddition of aldehydes with TosMICs under basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1,2-oxazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

The major products formed from reactions involving this compound include amides, esters, and thioesters, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

5-Cyano-1,2-oxazole-3-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyano-1,2-oxazole-3-carbonyl chloride is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity and leading to biological effects .

Comparison with Similar Compounds

5-Cyano-1,2-oxazole-3-carbonyl chloride can be compared with other oxazole-based compounds, such as:

    1,3-Oxazole-5-carbonyl chloride: Similar in structure but lacks the cyano group, which may affect its reactivity and biological activity.

    5-Cyano-2,3-ditolyl Tetrazolium Chloride: Contains a tetrazolium ring instead of an oxazole ring, leading to different chemical properties and applications.

The presence of the cyano group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

IUPAC Name

5-cyano-1,2-oxazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN2O2/c6-5(9)4-1-3(2-7)10-8-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVROJUBSUXZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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